molecular formula C12H20O2 B158437 beta-Terpinyl acetate CAS No. 10198-23-9

beta-Terpinyl acetate

Cat. No.: B158437
CAS No.: 10198-23-9
M. Wt: 196.29 g/mol
InChI Key: URVNHQCLMBMWIW-UHFFFAOYSA-N
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Description

Beta-Terpinyl acetate: is a naturally occurring monoterpene ester found in various essential oils, particularly in the oils of citrus fruits and certain aromatic plants. It is known for its pleasant, fruity aroma and is widely used in the fragrance and flavor industries. The compound has the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol .

Scientific Research Applications

Chemistry: Beta-Terpinyl acetate is used as a starting material in the synthesis of other organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine: The compound has been studied for its potential antimicrobial and antioxidant properties. It is also investigated for its role in aromatherapy and its potential therapeutic effects on mood and stress .

Industry: In the fragrance and flavor industries, this compound is used to impart a fruity aroma to perfumes, soaps, and food products. It is also used as a solvent in various industrial applications .

Safety and Hazards

Beta-Terpinyl acetate is combustible and causes mild skin irritation . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment, getting medical advice if skin irritation occurs, and storing away from incompatible materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Terpinyl acetate can be synthesized through the esterification of beta-terpineol with acetic acid in the presence of an acid catalyst such as sulfuric acid . The reaction typically occurs under mild conditions, with temperatures ranging from 30°C to 40°C .

Industrial Production Methods: Industrial production of this compound often involves the use of turpentine oil as a starting material. The process includes the addition of a mixture of acetic acid and sulfuric acid to turpentine oil, followed by heating and subsequent distillation to isolate the desired ester .

Chemical Reactions Analysis

Types of Reactions: Beta-Terpinyl acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form .

    Reduction: Reduction reactions can convert it back to .

    Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like or can be employed under basic conditions.

Major Products Formed:

    Oxidation: Terpinyl acetate hydroperoxide.

    Reduction: Beta-terpineol.

    Substitution: Various substituted terpinyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of beta-Terpinyl acetate involves its interaction with cellular membranes and enzymes. It is believed to exert its effects by:

Comparison with Similar Compounds

  • Alpha-Terpinyl acetate
  • Gamma-Terpinyl acetate
  • Delta-Terpinyl acetate
  • Terpinen-4-ol acetate

Comparison: Beta-Terpinyl acetate is unique due to its specific beta-terpineol backbone, which imparts distinct chemical and physical properties. Compared to alpha-Terpinyl acetate, this compound has a slightly different aroma profile and reactivity. Gamma- and delta-Terpinyl acetates are less common and have different stereochemistry, affecting their biological activities and industrial applications .

Properties

IUPAC Name

(1-methyl-4-prop-1-en-2-ylcyclohexyl) acetate
Source PubChem
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InChI

InChI=1S/C12H20O2/c1-9(2)11-5-7-12(4,8-6-11)14-10(3)13/h11H,1,5-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVNHQCLMBMWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(CC1)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051510, DTXSID701176940, DTXSID701192821
Record name 1-Methyl-4-(1-methylvinyl)cyclohexyl acetate
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Record name Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, 1-acetate, trans-
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Record name Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate, cis-
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Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10198-23-9, 20777-47-3, 59632-85-8
Record name β-Terpinyl acetate
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Record name beta-Terpinyl acetate
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Record name beta-Terpinyl acetate, cis-
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Record name beta-Terpinyl acetate, trans-
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Record name Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, 1-acetate
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Record name 1-Methyl-4-(1-methylvinyl)cyclohexyl acetate
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Record name Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, 1-acetate, trans-
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Record name Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate, cis-
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Record name cis-1-methyl-4-(1-methylvinyl)cyclohexyl acetate
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Record name 1-methyl-4-(1-methylvinyl)cyclohexyl acetate
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Record name trans-1-methyl-4-(1-methylvinyl)cyclohexyl acetate
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Record name .BETA.-TERPINYL ACETATE, TRANS-
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Record name .BETA.-TERPINYL ACETATE, CIS-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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